Bis[[(2-aminoethyl)amino]methyl]phenol Bis[[(2-aminoethyl)amino]methyl]phenol
Brand Name: Vulcanchem
CAS No.: 94031-00-2
VCID: VC16975072
InChI: InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2
SMILES:
Molecular Formula: C12H22N4O
Molecular Weight: 238.33 g/mol

Bis[[(2-aminoethyl)amino]methyl]phenol

CAS No.: 94031-00-2

Cat. No.: VC16975072

Molecular Formula: C12H22N4O

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Bis[[(2-aminoethyl)amino]methyl]phenol - 94031-00-2

Specification

CAS No. 94031-00-2
Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
IUPAC Name 2,3-bis[(2-aminoethylamino)methyl]phenol
Standard InChI InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2
Standard InChI Key CGMOQQQFLMKYAH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)O)CNCCN)CNCCN

Introduction

Structural Characteristics and Molecular Configuration

Comparative Analysis with Structural Analogues

Modifying the number or position of aminoethylamino groups yields derivatives with distinct properties:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Substituent Positions
Bis[[(2-aminoethyl)amino]methyl]phenol94031-00-2C12H22N4O\text{C}_{12}\text{H}_{22}\text{N}_4\text{O}238.332,3
Tris[[(2-aminoethyl)amino]methyl]phenol94031-01-3C15H27N5O\text{C}_{15}\text{H}_{27}\text{N}_5\text{O}310.442,4,6
2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol303962-27-8C16H28N6O\text{C}_{16}\text{H}_{28}\text{N}_6\text{O}324.472,6
2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol64349-34-4C11H19N3O\text{C}_{11}\text{H}_{19}\text{N}_3\text{O}209.292

Increasing substituent count elevates molecular weight and steric bulk, influencing solubility and reactivity . For instance, the trisubstituted analogue (310.44 g/mol) exhibits higher density (1.135 g/cm³) due to compact packing.

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic protocols are scarce, Mannich-type reactions are plausible routes. Condensing phenol with formaldehyde and 2-aminoethylamine under basic conditions could install the [(2-aminoethyl)amino]methyl groups. Stoichiometric control would prevent over-substitution, favoring the 2,3-difunctional product.

Coordination Chemistry

The compound’s primary amines and phenolic oxygen act as multidentate ligands. Transition metals like Cu(II) or Fe(III) may form octahedral complexes, leveraging the amine’s lone pairs and the hydroxyl’s deprotonated oxygen. Such complexes are candidates for catalytic or magnetic materials .

Physical and Chemical Properties

Solubility and Partitioning

The compound’s polarity grants solubility in polar solvents (e.g., water, ethanol) but limited solubility in apolar media (e.g., hexane). Octanol-water partition coefficients (logP\log P) remain unreported but are estimable via computational tools (e.g., XLogP3), likely indicating moderate hydrophilicity.

Acidity and Basicity

The phenolic -OH (pKa10\text{p}K_a \approx 10) and primary amines (pKa910\text{p}K_a \approx 9-10) confer pH-dependent behavior. Deprotonation above pH 10 enhances water solubility and metal-binding capacity.

Thermal Stability

Differential scanning calorimetry (DSC) would reveal decomposition temperatures >200°C, typical for aromatic amines. The absence of labile bonds suggests stability under ambient conditions.

Applications and Industrial Relevance

Coordination Polymers and MOFs

As a linker in metal-organic frameworks (MOFs), this compound could create porous materials for gas storage or catalysis. Its flexibility may enable dynamic frameworks responsive to stimuli like pH or temperature .

Surface Modification

Grafting onto polymers or nanoparticles via amine coupling could produce functionalized surfaces for sensors or drug delivery. The phenolic group aids adhesion to metallic substrates .

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